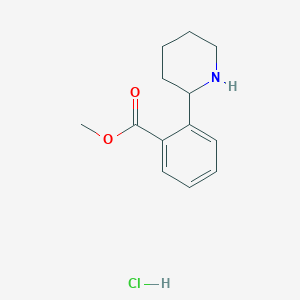

Methyl 2-(piperidin-2-yl)benzoate hydrochloride

Description

Methyl 2-(piperidin-2-yl)benzoate hydrochloride (CAS: [see ]) is a piperidine-containing benzoate ester derivative. Its molecular formula is C₁₄H₁₉NO₂·HCl (MW: ~255.74 g/mol), featuring a benzoate ester group attached to a piperidine ring at the 2-position. This compound is primarily utilized in pharmaceutical research, particularly in studies involving central nervous system (CNS) agents due to the structural similarity to methylphenidate derivatives . Its hydrochloride salt enhances solubility and stability, making it suitable for laboratory applications .

Properties

IUPAC Name |

methyl 2-piperidin-2-ylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-3-2-6-10(11)12-8-4-5-9-14-12;/h2-3,6-7,12,14H,4-5,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUFYLIIUSGYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(piperidin-2-yl)benzoate hydrochloride typically involves the reaction of 2-(piperidin-2-yl)benzoic acid with methanol in the presence of a suitable catalyst to form the ester. The ester is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions often include refluxing the mixture and using an acid catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions followed by purification steps such as crystallization or recrystallization to obtain the pure hydrochloride salt. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-2-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine or aromatic derivatives.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. Its versatility allows for:

- Synthesis of Complex Molecules : It is utilized in the creation of various pharmaceutical intermediates and complex organic molecules, facilitating the development of new drugs.

- Reactions : Methyl 2-(piperidin-2-yl)benzoate hydrochloride can undergo oxidation to form carboxylic acids or ketones and reduction to yield alcohols or piperidine derivatives.

Biology

In biological research, this compound has been employed in several studies:

- Enzyme Inhibition Studies : It is investigated for its potential to inhibit specific enzymes, which can help elucidate metabolic pathways and identify novel therapeutic targets.

- Receptor Binding Assays : The compound's interactions with various receptors are studied to understand its pharmacological effects, particularly in neuropharmacology.

Medicine

This compound shows promise in medical applications:

- Therapeutic Potential : Research indicates potential anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.

- Neurological Disorders : The compound’s ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as anxiety, depression, and migraines .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for synthesis | Facilitates drug development |

| Biology | Enzyme inhibition | Identifies novel therapeutic targets |

| Medicine | Pain relief | Potential anti-inflammatory effects |

Case Study 1: Enzyme Inhibition

A study conducted on the inhibitory effects of this compound on specific enzymes demonstrated significant inhibition at low micromolar concentrations. This finding suggests its utility in drug design aimed at metabolic disorders.

Case Study 2: Neuropharmacological Effects

Research exploring the compound's effects on serotonin receptors revealed that it could enhance neurotransmission without the vasoconstrictive side effects commonly associated with other treatments. This positions it as a promising candidate for developing migraine therapies .

Mechanism of Action

The mechanism of action of methyl 2-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability .

Comparison with Similar Compounds

Pitofenone Hydrochloride (Methyl 2-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzoate hydrochloride)

- Molecular Formula: C₂₂H₂₆ClNO₄ (MW: 403.9 g/mol) .

- Structural Features : Contains a benzoyl group at the 4-position of the benzoate ester and a piperidin-1-yl ethoxy chain (vs. the simpler piperidin-2-yl group in the target compound).

- Applications : Used as an antispasmodic agent. The extended ethoxybenzoyl moiety enhances binding to muscarinic receptors, distinguishing it from the simpler piperidine-ester analogs .

Methylphenidate Carboxylic Acid Hydrochloride (Ritalinic Acid Hydrochloride)

- Molecular Formula: C₁₃H₁₇NO₂·HCl (MW: 255.74 g/mol) .

- Structural Features : Substitutes the benzoate ester with a phenylacetic acid group. The piperidine ring is retained but lacks the ester linkage seen in the target compound.

- Applications : A metabolite of methylphenidate (used in ADHD treatment). The carboxylic acid group reduces CNS penetration compared to ester derivatives .

Methyl 3-(piperidin-2-yl)benzoate Hydrochloride

- Molecular Formula: C₁₃H₁₈ClNO₂ (MW: 255.74 g/mol) .

- Structural Features : Differs in the meta-substitution of the benzoate ester (3-position vs. 2-position in the target compound).

- Applications : Altered substitution patterns influence receptor selectivity and pharmacokinetics, though specific pharmacological data remain under investigation .

Methyl 4-(piperidin-2-yl)benzoate Hydrochloride

- Molecular Formula: C₁₃H₁₈ClNO₂ (CAS: 726185-54-2; MW: 255.75 g/mol) .

- Structural Features : Para-substituted benzoate ester, altering steric and electronic properties compared to the ortho-substituted target compound.

- Applications : Para-substitution may enhance metabolic stability but reduce affinity for certain CNS targets .

Structural and Functional Analysis Table

Research Findings and Key Differences

- Receptor Binding: The ethoxybenzoyl group in Pitofenone HCl enhances affinity for peripheral receptors, whereas simpler piperidine esters target CNS receptors .

- Pharmacokinetics : Ester linkages (as in the target compound) improve blood-brain barrier penetration compared to carboxylic acid derivatives like Ritalinic Acid HCl .

Biological Activity

Methyl 2-(piperidin-2-yl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

This compound is synthesized through various organic reactions, primarily involving the esterification of benzoic acid derivatives with piperidine. The compound features a piperidine ring, which is known for its ability to interact with multiple biological targets, enhancing its pharmacological profile.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In a study evaluating the compound's effectiveness against Mycobacterium tuberculosis, it was found to have a minimum inhibitory concentration (MIC) of less than 20 µM, indicating significant potency against this bacterium .

| Pathogen | MIC (µM) |

|---|---|

| Mycobacterium tuberculosis | < 20 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

Antiviral Activity

The compound has also been investigated for its antiviral properties , particularly in the context of SARS-CoV-2. Studies have shown that piperidine derivatives can inhibit the activity of viral proteases, making them potential candidates for antiviral drug development .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Modulation : The piperidine ring can interact with various receptors, potentially modulating their activity.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and antiviral effects.

- Bioavailability : The ester group enhances the compound's metabolic stability and bioavailability, facilitating its therapeutic use.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A screening of chemical libraries identified this compound as a hit against Mycobacterium tuberculosis, leading to further optimization for drug development .

- A structure-activity relationship (SAR) study highlighted modifications on the piperidine ring that could enhance antimicrobial potency while reducing cytotoxicity .

Comparative Analysis

When compared to similar compounds such as methyl 3-(piperidin-2-yl)benzoate hydrochloride, this compound shows unique substitution patterns that influence both chemical reactivity and biological activity .

| Compound | MIC (µM) | Notable Activity |

|---|---|---|

| Methyl 2-(piperidin-2-yl)benzoate HCl | <20 | Antimicrobial |

| Methyl 3-(piperidin-2-yl)benzoate HCl | Varies | Antiproliferative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.